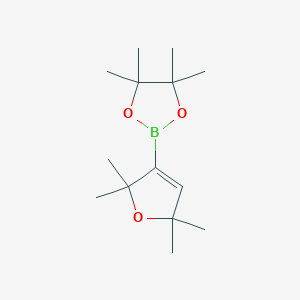
6-Pentylcyclohex-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Pentylcyclohex-2-EN-1-one is an organic compound with the molecular formula C11H18O. It is a cyclohexenone derivative, characterized by a cyclohexene ring with a pentyl group attached at the 6th position and a ketone functional group at the 1st position. This compound is known for its distinctive aroma and is often used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Pentylcyclohex-2-EN-1-one can be achieved through various methods. One common approach involves the α,β-dehydrogenation of ketones via their zinc enolates using allyl-palladium catalysis. This method utilizes Zn(TMP)2 as a base and diethyl allyl phosphate as an oxidant, operating under salt-free conditions . Another method involves the cationic Rh(I)-catalyzed [5 + 1] cycloaddition of vinylcyclopropanes and CO, which affords cyclohexenones under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized protocols to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Pentylcyclohex-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the α-position of the ketone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like organolithium or Grignard reagents can be employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
6-Pentylcyclohex-2-EN-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 6-Pentylcyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated through its ability to interact with enzymes and receptors, influencing various biochemical processes. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism .
Comparison with Similar Compounds
Similar Compounds
- 2-Pentylcyclohex-2-en-1-one
- Cyclohex-2-en-1-one
- 6-Pentyl-2-cyclohexen-1-one
Uniqueness
6-Pentylcyclohex-2-EN-1-one is unique due to its specific structural features, such as the pentyl group at the 6th position and the ketone functional group at the 1st position. These structural characteristics contribute to its distinctive chemical properties and reactivity, setting it apart from other similar compounds.
Properties
CAS No. |
63606-79-1 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
6-pentylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H18O/c1-2-3-4-7-10-8-5-6-9-11(10)12/h6,9-10H,2-5,7-8H2,1H3 |
InChI Key |
TXOUBVHBIDPISD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate]](/img/structure/B13992909.png)

![5-Fluorobenzo[B]thiophene-4-carbonitrile](/img/structure/B13992914.png)
![Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy-](/img/structure/B13992916.png)

![Bicyclo[4.2.0]oct-2-yl phenylcarbamate](/img/structure/B13992926.png)





